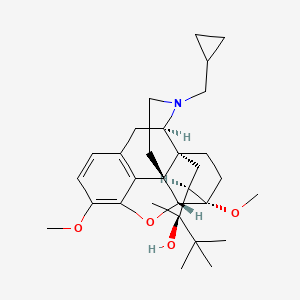

Methoxybuprenorphine

描述

Methoxybuprenorphine is a semi-synthetic opioid derivative structurally related to buprenorphine, a partial μ-opioid receptor agonist and κ-opioid receptor antagonist. Methoxybuprenorphine’s methoxy substitution likely alters pharmacokinetic properties (e.g., metabolic stability) compared to its parent compound, though clinical evidence remains sparse .

属性

IUPAC Name |

(2S)-2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUKPJNGRBWVGE-VQBVJERFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of methoxybuprenorphine involves several steps, starting from thebaine, an opiate alkaloid Thebaine undergoes a series of chemical reactions, including demethylation, cyclization, and oxidation, to form buprenorphineThis can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial production methods for methoxybuprenorphine would likely involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This would include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

化学反应分析

Methoxybuprenorphine, like buprenorphine, can undergo various chemical reactions:

Oxidation: Methoxybuprenorphine can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of methoxybuprenorphine can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Hydrolysis: Methoxybuprenorphine can undergo hydrolysis under acidic or basic conditions to yield buprenorphine and methanol.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction produces dihydro derivatives .

科学研究应用

Methoxybuprenorphine has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and the study of opioid receptor interactions.

Biology: Methoxybuprenorphine is used in biological research to study the effects of opioids on cellular and molecular processes. It is also used in receptor binding studies to understand the interaction between opioids and their receptors.

Medicine: In medical research, methoxybuprenorphine is studied for its potential use in pain management and opioid addiction treatment. Its unique properties make it a candidate for developing new therapeutic agents with improved efficacy and safety profiles.

作用机制

Methoxybuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor, producing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals. It also acts as an antagonist at the kappa-opioid receptor, which can help mitigate some of the dysphoric effects associated with kappa receptor activation .

The molecular targets of methoxybuprenorphine include the mu-opioid receptor, kappa-opioid receptor, and delta-opioid receptor. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, modulation of ion channel activity, and regulation of neurotransmitter release .

相似化合物的比较

Comparative Analysis with Analogous Compounds

Structural Analogues: Buprenorphine and Ethenobuprenorphine

Methoxybuprenorphine belongs to the thebaine-derived opioid class, sharing a core structure with buprenorphine and ethenobuprenorphine (a minor metabolite/impurity in buprenorphine formulations) . Key differences include:

| Property | Buprenorphine | Ethenobuprenorphine | Methoxybuprenorphine (Inferred) |

|---|---|---|---|

| Substituent | Tert-butyl at C-6 | Ethylene group at C-6 | Methoxy group at C-6 (hypothesized) |

| Receptor Affinity | Partial μ-agonist, κ-antagonist | Lower μ-affinity (impurity) | Potential enhanced μ-selectivity |

| Metabolic Stability | Hepatic CYP3A4/N-demethylation | Likely similar pathways | Possibly reduced CYP3A4 metabolism |

| Half-Life | 24–60 hours | Not well-characterized | Hypothesized extended half-life |

Functional Analogues: Methadone and Buprenorphine-Naloxone

Methoxybuprenorphine’s functional comparison with opioid agonists/antagonists highlights distinct therapeutic profiles:

- Methadone: A full μ-opioid agonist with prolonged half-life (15–55 hours). Unlike methoxybuprenorphine, methadone lacks partial agonism, increasing overdose risk but providing robust withdrawal suppression. Methadone’s metabolism via CYP3A4/2B6 also introduces drug-drug interaction risks, whereas methoxybuprenorphine’s modified structure may mitigate this .

- Methoxybuprenorphine, as a standalone compound, may lack such abuse-deterrent properties but could offer simplified dosing regimens .

Pharmacokinetic Comparison:

| Parameter | Methoxybuprenorphine (Inferred) | Buprenorphine | Methadone |

|---|---|---|---|

| Bioavailability | ~30–50% (sublingual) | 30–50% (sublingual) | 80–90% (oral) |

| Half-Life | Hypothesized 48–72 hours | 24–60 hours | 15–55 hours |

| Metabolism | CYP3A4 (potential resistance) | CYP3A4/N-demethylation | CYP3A4/2B6/2D6 |

| Excretion | Biliary (>70%) | Biliary/fecal | Renal (30%)/fecal |

Research Findings and Clinical Implications

- Efficacy in Opioid Use Disorder (OUD): Buprenorphine’s partial agonism reduces respiratory depression risk compared to methadone. Methoxybuprenorphine’s theoretical profile suggests similar safety advantages but requires clinical validation .

- Side Effects: Both buprenorphine and methadone cause constipation and nausea.

- Withdrawal Management: Methadone’s full agonism provides stronger withdrawal suppression, but methoxybuprenorphine’s extended half-life could stabilize plasma levels, improving adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。